2-Hydroxy Trimipramine
Übersicht
Beschreibung
11-[3-(Dimethylamino)-2-methylpropyl]-5,6-dihydrobenzobDibenzazepines are characterized by two benzene rings connected by an azepine ring .
Vorbereitungsmethoden
The synthesis of 11-[3-(Dimethylamino)-2-methylpropyl]-5,6-dihydrobenzobbenzazepin-3-ol involves several steps. One common method includes the reaction of 5,6-dihydrobenzobbenzazepin-3-one with 3-(dimethylamino)-2-methylpropyl chloride under basic conditions. The reaction is typically carried out in the presence of a base such as sodium hydride or potassium carbonate, followed by reduction to yield the final product .
Analyse Chemischer Reaktionen
11-[3-(Dimethylamino)-2-methylpropyl]-5,6-dihydrobenzobbenzazepin-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amines.
Wissenschaftliche Forschungsanwendungen
11-[3-(Dimethylamino)-2-methylpropyl]-5,6-dihydrobenzobbenzazepin-3-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various dibenzazepine derivatives.
Biology: The compound is studied for its potential effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic effects in treating neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 11-[3-(Dimethylamino)-2-methylpropyl]-5,6-dihydrobenzobbenzazepin-3-ol involves its interaction with neurotransmitter receptors in the brain. It is believed to modulate the activity of serotonin and norepinephrine, leading to changes in mood and behavior. The compound’s molecular targets include serotonin and norepinephrine transporters, which are involved in the reuptake of these neurotransmitters .
Vergleich Mit ähnlichen Verbindungen
11-[3-(Dimethylamino)-2-methylpropyl]-5,6-dihydrobenzobbenzazepin-3-ol is unique compared to other dibenzazepines due to its specific substitution pattern and functional groups. Similar compounds include:
Trimipramine: Lacks the hydroxyl group present in 2-hydroxytrimipramine.
Imipramine: Contains a different substitution pattern on the azepine ring.
Desipramine: Lacks the dimethylamino group and has different pharmacological properties.
Biologische Aktivität
2-Hydroxy trimipramine, a metabolite of the tricyclic antidepressant trimipramine, has garnered attention for its potential biological activities, particularly in relation to its pharmacological effects on neurotransmitter transporters. This article delves into the biological activity of this compound, examining its interactions with various neurotransmitter systems, its pharmacokinetics, and relevant case studies.
Overview of Trimipramine and Its Metabolites
Trimipramine is primarily utilized for the treatment of depression and exhibits a unique pharmacological profile among tricyclic antidepressants (TCAs). It is known for its sedative properties and has a complex mechanism of action that is not fully understood. The drug undergoes metabolism to form several active metabolites, including this compound, which may contribute to its therapeutic effects.
Interaction with Monoamine Transporters
Research indicates that trimipramine and its metabolites, including this compound, interact with human monoamine transporters. A study assessed the inhibitory potencies of trimipramine and its metabolites at various transporters:
- Serotonin Transporter (hSERT) : Trimipramine showed moderate inhibition, while this compound exhibited lower potency compared to the parent compound.
- Noradrenaline Transporter (hNAT) : Similar trends were observed, with this compound being less effective.
- Dopamine Transporter (hDAT) : Higher concentrations were required for significant inhibition by both trimipramine and its metabolites .
Table 1: Inhibitory Potencies of Trimipramine and Its Metabolites
Compound | hSERT IC50 (µM) | hNAT IC50 (µM) | hDAT IC50 (µM) |
---|---|---|---|
Trimipramine | 2-10 | 2-10 | >30 |
This compound | >30 | >30 | Not assessed |
Desmethyl-trimipramine | Similar to TRI | Similar to TRI | Not assessed |
Pharmacokinetics
The pharmacokinetic profile of this compound suggests that it may accumulate in the brain due to the lipophilic nature of tricyclic antidepressants. This accumulation can enhance its effects on neurotransmitter systems, potentially contributing to the overall antidepressant activity observed with trimipramine treatment .
Fatality Case Involving Trimipramine
A notable case study reported a fatality following ingestion of trimipramine, where quantification of metabolites, including this compound, was performed. This study highlighted the importance of understanding metabolite distribution in toxicological assessments. The analysis revealed significant levels of both trimipramine and its metabolites in post-mortem samples, suggesting that these compounds can have substantial effects even at lower concentrations .
Eigenschaften
IUPAC Name |
11-[3-(dimethylamino)-2-methylpropyl]-5,6-dihydrobenzo[b][1]benzazepin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O/c1-15(13-21(2)3)14-22-19-7-5-4-6-16(19)8-9-17-12-18(23)10-11-20(17)22/h4-7,10-12,15,23H,8-9,13-14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJSSUOYVSEYPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O)CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80942833 | |
Record name | 5-[3-(Dimethylamino)-2-methylpropyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80942833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2064-15-5 | |
Record name | 2-Hydroxytrimipramine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002064155 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-[3-(Dimethylamino)-2-methylpropyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80942833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.